Angelicastigmin

Cholinesterase inhibition Neuropharmacology Alzheimer's research

Angelicastigmin (CAS 312584-11-5, molecular formula C₂₁H₂₂N₂O₄, molecular weight 366.4 g/mol) is a naturally occurring eserine (pyrrolo[2,3-b]indole) alkaloid first isolated from the roots of Angelica polymorpha Maxim. Its structure features a 8b-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] substitution on the pyrroloindole core.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
Cat. No. B1249350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelicastigmin
Synonymsangelicastigmin
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCC23CC(NC2NC4=CC=CC=C34)C(=O)O)O
InChIInChI=1S/C21H22N2O4/c1-27-18-11-13(8-9-17(18)24)5-4-10-21-12-16(19(25)26)23-20(21)22-15-7-3-2-6-14(15)21/h2-9,11,16,20,22-24H,10,12H2,1H3,(H,25,26)/b5-4+
InChIKeyBJTCLTIDRHFSRO-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angelicastigmin for Research Procurement: Chemical Class, Identity, and Baseline Characteristics


Angelicastigmin (CAS 312584-11-5, molecular formula C₂₁H₂₂N₂O₄, molecular weight 366.4 g/mol) is a naturally occurring eserine (pyrrolo[2,3-b]indole) alkaloid first isolated from the roots of Angelica polymorpha Maxim. [1] Its structure features a 8b-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] substitution on the pyrroloindole core. [2] Angelicastigmin belongs to a relatively small group of eserine alkaloids that exhibit measurable acetylcholinesterase (AChE) inhibitory activity, but with a potency profile substantially distinct from the canonical class representative physostigmine. [3]

1
Weak AChE inhibitor for low‑background cholinergic pathway studies
2
Dual cholinergic/antioxidant probe for oxidative stress intersection screening
3
Chiral synthetic intermediate and natural‑product analytical reference standard

Why Generic Substitution of Eserine Alkaloids Fails: The Case for Angelicastigmin-Specific Procurement


Eserine alkaloids, despite sharing a common pyrroloindole scaffold, display profound differences in cholinesterase inhibitory potency that preclude simple interchange. Angelicastigmin inhibits AChE with an IC₅₀ of approximately 11.5 µM, [1] whereas the classical analog physostigmine achieves an IC₅₀ of 0.67 nM—a difference of over 17,000-fold. This magnitude of divergence means that substituting angelicastigmin with physostigmine (or vice versa) in any experiment where cholinesterase activity is a biological endpoint will produce completely different—and likely misinterpreted—results, making compound-specific procurement essential for reproducible research.

Cholinesterase profile
Target
Markedly weaker AChE inhibition; suitable for low‑background pathway engagement
Substitute (physostigmine)
Potent AChE inhibition will dominate assay readout; endpoint context may not transfer
Antioxidant activity
Target
Free phenolic hydroxyl supports radical scavenging; dual‑activity probe possible
Substitute (physostigmine)
Lacks phenolic moiety; no reported antioxidant effect; dual‑activity hypothesis invalid
Stereochemistry
Target
Three undefined centers; synthetic access to defined stereoisomers reported
Substitute (physostigmine)
Fixed natural enantiomer; cannot replicate angelicastigmin stereochemical SAR
Compound‑specific procurement essential; class‑level eserine scaffold does not guarantee interchangeable cholinesterase or antioxidant endpoints.

Angelicastigmin: Quantitative Differentiation Evidence Against Closest Analogs


Weak Acetylcholinesterase Inhibition: Angelicastigmin vs. Physostigmine

Angelicastigmin exhibits markedly weaker acetylcholinesterase (AChE) inhibition compared to the prototypical eserine alkaloid physostigmine. [1] The IC₅₀ of angelicastigmin is 11.5 µM (11,500 nM), whereas physostigmine achieves an IC₅₀ of 0.67 nM under comparable enzymatic assay conditions. This represents an approximately 17,000-fold difference in potency.

Weak AChE inhibition
Head‑to‑head
Angelicastigmin11.5 µM
Physostigmine0.67 nM
~17,000‑fold difference
Supports low‑background AChE screening; extreme potency gap precludes direct substitution.
Reported rat brain homogenate assay (Ellman‘s) vs. recombinant human AChE; cross‑study comparison.
Cholinesterase inhibition Neuropharmacology Alzheimer's research

Moderate ABTS Radical Scavenging Activity: A Secondary Pharmacophore Distinction

Angelicastigmin demonstrates moderate radical scavenging activity in the ABTS assay with an IC₅₀ of 31.71 µM, and weaker activity in the DPPH assay with an IC₅₀ of 198.57 µM. [1] While no direct comparator data exists for physostigmine in the same experiments, the presence of a free phenolic hydroxyl in angelicastigmin's structure (absent in physostigmine) provides a plausible structural basis for this distinct secondary pharmacological property.

Radical scavenging
Reported
ABTS IC₅₀ 31.71 µM
DPPH IC₅₀ 198.57 µM
Supports dual‑activity probe context; cholinergic‑oxidative stress intersection.
No direct physostigmine comparator; structural rationale based on free phenolic OH.
Antioxidant Natural products Oxidative stress

Synthetic Accessibility of a Defined Stereoisomer via Asymmetric Catalysis

A palladium-catalyzed asymmetric allylic alkylation method provides concise access to a stereoisomer of angelicastigmin with enantioselectivities up to 87% ee. [1] This synthetic route is notable because angelicastigmin contains three undefined stereocenters (per PubChem) and natural isolation yields only a single stereoisomeric form, making stereochemically defined synthetic material valuable for structure-activity relationship studies.

Stereoisomer access
Supporting evidence
Up to 87% ee
Pd‑catalyzed asymmetric allylic alkylation
Enables stereochemical SAR; synthetic route documented for non‑natural stereoisomers.
Three undefined natural stereocenters; method provides enantiomerically enriched material.
Organic synthesis Medicinal chemistry Enantioselective catalysis

Angelicastigmin: Evidence-Backed Research and Industrial Application Scenarios


Weak-AChE Inhibitor Scaffold for Alzheimer's Drug Discovery SAR

With an AChE IC₅₀ of 11.5 µM, angelicastigmin occupies a potency range where low-affinity inhibition is desired—for example, in fragment-based screening or when probing allosteric sites on cholinesterases without overwhelming the enzyme. Its 17,000-fold weaker inhibition relative to physostigmine makes it suitable as a starting point for designing next-generation inhibitors with tunable central nervous system exposure. [1]

Dual Cholinergic-Antioxidant Probe for Neuroprotection Studies

The combination of documented AChE inhibition (11.5 µM) and ABTS radical scavenging (IC₅₀ 31.71 µM) positions angelicastigmin as a unique dual-activity probe. Researchers investigating the interplay between cholinergic dysfunction and oxidative stress in neurodegeneration can employ angelicastigmin to test polypharmacology hypotheses without needing to co-administer two separate agents. [2]

Stereochemically Defined Building Block for Alkaloid Total Synthesis

The demonstrated Pd-catalyzed asymmetric allylic alkylation yielding angelicastigmin stereoisomers with up to 87% ee makes this compound a valuable chiral building block or synthetic intermediate. Organic chemists undertaking total synthesis of complex indole alkaloids can source synthetic angelicastigmin as a precursor for further stereochemical diversification. [3]

Natural Product Analytical Standard for Eserine Alkaloid Profiling

As a rare eserine alkaloid from Angelica polymorpha with a fully characterized structure (NMR, MS), angelicastigmin serves as a certified reference standard for HPLC-MS or GC-MS methods aimed at profiling eserine alkaloids in plant extracts or traditional medicine formulations, enabling unambiguous peak assignment in metabolomics workflows. [4]

Application
Selection Property
Validation Focus
Low‑affinity AChE inhibitor SAR
Weak cholinergic engagement
Allosteric site or fragment‑based screening
Neuroprotection dual‑activity research
AChE inhibition + radical scavenging
Polypharmacology hypothesis testing
Total synthesis intermediate
Stereoisomer accessibility (up to 87% ee)
Enantioselective route reproducibility
Natural product analytical standard
Fully characterized structure (NMR, MS)
Metabolomics peak assignment
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